Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate
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Overview
Description
Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate is a useful research compound. Its molecular formula is C17H19N3O5 and its molecular weight is 345.355. The purity is usually 95%.
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Scientific Research Applications
Novel Neuropeptide Y Y1 Receptor Antagonists
A study on novel benzimidazoles derived from indole 2, synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, aims at developing antiobesity drugs. The research focused on optimizing the orientation of the piperidine ring nitrogen relative to the benzimidazole for maximizing affinity for the Y1 receptor, indicating the potential of piperidine-based compounds in receptor targeting and drug development (Zarrinmayeh et al., 1998).
P2X(7) Receptor Antagonists
Research into novel 2,5-dioxoimidazolidine-based conformationally constrained analogues of KN62 demonstrated their development as P2X7 receptor (P2X7R) antagonists. This study utilized a rigidification strategy of the tyrosine backbone, indicating the relevance of 2,5-dioxoimidazolidine in the design of receptor antagonists with potential applications in treating inflammatory and pain conditions (Park et al., 2015).
Antiproliferative Effects on Human Leukemic Cells
The synthesis and antiproliferative effects of a series of 2, 3 disubstituted 4-thiazolidinone analogues on human leukemic cells demonstrated the potential of piperidine-based compounds in cancer therapy. These compounds showed potent cytotoxic activity, indicating their usefulness in developing new anticancer drugs (Kumar et al., 2014).
Electrochemical, Thermodynamic, and Quantum Chemical Studies
A study on the inhibitive action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid solution highlights the potential industrial applications of benzimidazole derivatives in corrosion inhibition. This research underscores the versatility of benzimidazole compounds in applications beyond medicinal chemistry, including materials science (Yadav et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine derivatives continue to be a focus of research due to their wide range of biological activities and their importance in the pharmaceutical industry . Future research will likely continue to explore new synthesis methods, biological applications, and potential drugs containing the piperidine moiety .
Properties
IUPAC Name |
methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-25-16(23)13-5-3-2-4-12(13)15(22)19-8-6-11(7-9-19)20-14(21)10-18-17(20)24/h2-5,11H,6-10H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKXKWRGYUHWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.